Welcome to the BenchChem Online Store!
molecular formula C6H4BrF2NO B1444377 3-Bromo-5-(difluoromethoxy)pyridine CAS No. 342602-27-1

3-Bromo-5-(difluoromethoxy)pyridine

Cat. No. B1444377
M. Wt: 224 g/mol
InChI Key: PGQKUYBGLPHSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08268848B2

Procedure details

Potassium carbonate (7.13 g) and chlorodifluoroacetic acid (1.75 ml) were added to a DMF solution (40 ml) of 3-bromo-5-hydroxypyridine (3.0 g). The temperature of the obtained mixture was heated to 100° C., and the mixture was then stirred for 24 hours. Thereafter, water was added to the reaction solution, and the obtained mixture was then extracted with diethyl ether. The organic layer was successively washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution, and was then dried over magnesium sulfate, followed by filtration. The solvent was concentrated under reduced pressure, and the residue was then purified by silica gel column chromatography (n-hexane:diethyl ether), so as to obtain the title compound (670 mg).
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]([F:13])([F:12])C(O)=O.CN(C=O)C.[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([OH:26])[CH:25]=1>O>[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([O:26][CH:8]([F:12])[F:13])[CH:25]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
7.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.75 mL
Type
reactant
Smiles
ClC(C(=O)O)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was then extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was successively washed with a saturated sodium bicarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was then purified by silica gel column chromatography (n-hexane:diethyl ether)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.